molecular formula C6H8O3 B094382 2,2-Dimethylsuccinic anhydride CAS No. 17347-61-4

2,2-Dimethylsuccinic anhydride

Cat. No.: B094382
CAS No.: 17347-61-4
M. Wt: 128.13 g/mol
InChI Key: ACJPFLIEHGFXGP-UHFFFAOYSA-N
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Description

2,2-Dimethylsuccinic anhydride is an organic compound with the molecular formula C₆H₈O₃. It is a derivative of succinic anhydride, where two methyl groups are attached to the second carbon atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylsuccinic anhydride is typically synthesized through the reaction of 2,2-dimethylsuccinic acid with an anhydride-forming reagent. Common reagents include thionyl chloride and phosphorus trichloride. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylsuccinic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 2,2-dimethylsuccinic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

    Alcoholysis: Requires the presence of an alcohol and often a catalyst such as sulfuric acid.

    Aminolysis: Involves the use of amines and sometimes a base to facilitate the reaction.

Major Products:

Scientific Research Applications

2,2-Dimethylsuccinic anhydride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of dyes, coatings, and plasticizers

Mechanism of Action

The mechanism of action of 2,2-dimethylsuccinic anhydride involves its reactivity with nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various chemical synthesis processes to form acids, esters, and amides .

Comparison with Similar Compounds

    Succinic Anhydride: Lacks the two methyl groups, making it less sterically hindered and more reactive.

    Glutaric Anhydride: Contains a five-membered ring, leading to different reactivity and applications.

    Maleic Anhydride: Contains a double bond, making it more reactive towards nucleophiles.

Uniqueness: 2,2-Dimethylsuccinic anhydride is unique due to the presence of the two methyl groups, which provide steric hindrance and influence its reactivity. This makes it suitable for specific applications where controlled reactivity is desired .

Properties

IUPAC Name

3,3-dimethyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-6(2)3-4(7)9-5(6)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJPFLIEHGFXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169620
Record name 2,2-Dimethylsuccinic anhydride
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17347-61-4
Record name 2,2-Dimethylsuccinic anhydride
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Record name 2,2-Dimethylsuccinic anhydride
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Record name 2,2-Dimethylsuccinic anhydride
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Record name Dihydro-3,3-dimethylfuran-2,5-dione
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Record name 2,2-DIMETHYLSUCCINIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride were reacted at 140° C. for 3 hours and, after removing acetic acid and acetic anhydride under reduced pressure, the residue was subjected to vacuum distillation to obtain 37 g of 2,2-dimethylsuccinic anhydride.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,2-dimethylsuccinic anhydride influence mitochondrial activity?

A: Research suggests that this compound can induce rapid potassium ion uptake in mitochondria when specific conditions are met. [] This effect is observed in the presence of gramicidin, potassium ions, and an energy source derived from endogenous substrates. [] Notably, the effect is inhibited by rotenone, antimycin, and 2,4-dinitrophenol, indicating involvement of the mitochondrial electron transport chain. [] While the exact mechanism remains unclear, the anhydride bond and structural specificity of this compound appear crucial. [] This finding suggests a potential role of this compound in modulating mitochondrial function. You can find more details in this research: .

Q2: Can this compound be used to modify surfaces for material science applications?

A: Yes, research demonstrates the use of this compound in modifying surfaces to create charge-reversible substrates. [] Specifically, it's used to protect amino groups on a surface via amidation. [] This protection can be reversed at acidic pH, leading to the hydrolysis of amide bonds and regeneration of amino groups, effectively switching the surface charge. [] This charge-reversal property is valuable for fabricating large-area 2D microgel colloidal crystals. [] The controlled assembly of microgel spheres exploits the dynamic charge switching facilitated by the this compound modification. [] You can find more details in this research: .

Q3: How does the structure of this compound affect its reactivity in chemical reactions?

A: Computational chemistry studies provide insights into the reactivity of this compound. [] Specifically, ab initio calculations suggest that the steric hindrance imposed by the two methyl groups in this compound influences its regioselectivity during hydride reductions. [] The preferred conformation of the anhydride ring and the antiperiplanar alignment of the attacking hydride ion with specific bonds play crucial roles in determining the product outcome. [] These findings highlight the importance of steric and conformational factors in reactions involving this compound. For a deeper understanding, refer to this research: .

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